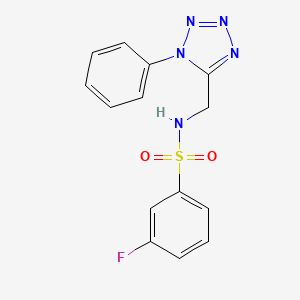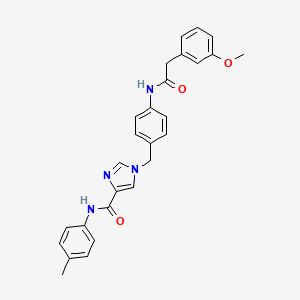
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on similar compounds often focuses on their synthesis and structural characterization. For example, studies have detailed the synthesis of compounds through various chemical reactions, elucidating mechanisms and optimizing conditions for novel compound creation (Stauss, Härter, Neuenschwander, & Schindler, 1972). These foundational aspects are crucial for understanding the compound's potential applications and properties.
Antimicrobial and Antiviral Applications
Some research explores the antimicrobial and antiviral potential of compounds with similar structures. For instance, compounds have been synthesized and tested for their efficacy against various pathogens, showing promise as novel therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021). These studies often include bioactivity assays and molecular docking studies to predict and validate interactions with biological targets.
Anticancer Research
Another avenue of research involves evaluating the cytotoxicity of related compounds against cancer cell lines. By synthesizing and testing various derivatives, researchers aim to discover compounds with potent anticancer activity, contributing to the development of new chemotherapy agents (Hassan, Hafez, & Osman, 2014).
Antiprotozoal Activity
Explorations into the antiprotozoal properties of similar compounds have also been conducted, demonstrating their potential in treating diseases caused by protozoan parasites. Such studies involve synthesizing compounds and assessing their activity against specific protozoal strains, contributing to the search for new treatments for diseases like malaria and trypanosomiasis (Ismail et al., 2004).
Photophysical Properties
Research into the photophysical properties of related compounds, examining their absorption, emission, and quantum yields, contributes to the development of new materials for optoelectronic applications. These studies often involve both experimental measurements and theoretical calculations to understand the electronic properties of compounds (Padalkar et al., 2015).
properties
IUPAC Name |
1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-19-6-10-23(11-7-19)30-27(33)25-17-31(18-28-25)16-20-8-12-22(13-9-20)29-26(32)15-21-4-3-5-24(14-21)34-2/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRISKSRXFOYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

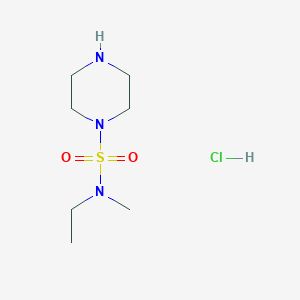
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2996811.png)
![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
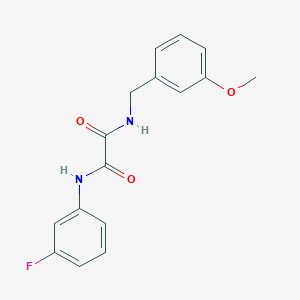
![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)

![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)
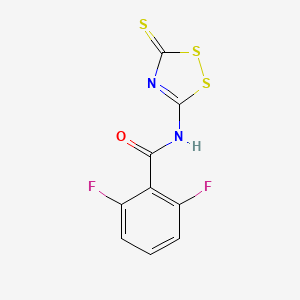
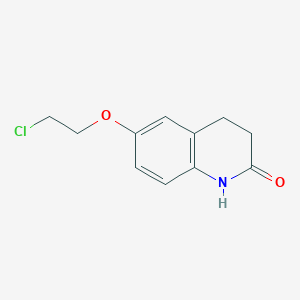
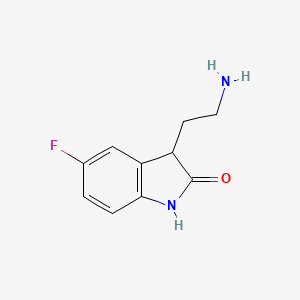
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)
